molecular formula C13H17N B13178200 5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

Cat. No.: B13178200
M. Wt: 187.28 g/mol
InChI Key: SFEJERRIQMQUMH-UHFFFAOYSA-N
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Description

5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole] (CAS: 1368514-40-2) is a spirocyclic compound featuring a cyclopentane ring fused to a dihydroindole moiety via a spiro junction at the indole’s 3-position. Its molecular formula is C₁₂H₁₅N, with a molecular weight of 173.26 g/mol. The methyl substituent at the 5'-position of the indole ring enhances steric and electronic modulation, making it a versatile scaffold in medicinal chemistry and organic synthesis . This compound is commercially available as a building block for drug discovery, reflecting its utility in generating structurally diverse analogs .

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

5-methylspiro[1,2-dihydroindole-3,1'-cyclopentane]

InChI

InChI=1S/C13H17N/c1-10-4-5-12-11(8-10)13(9-14-12)6-2-3-7-13/h4-5,8,14H,2-3,6-7,9H2,1H3

InChI Key

SFEJERRIQMQUMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NCC23CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Spirocyclization: The indole derivative is then subjected to spirocyclization, where a cyclopentane ring is introduced at the 3-position of the indole ring.

Industrial Production Methods

Industrial production of 5’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

5’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

5’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic indoles are a critical class of compounds due to their conformational rigidity and bioactivity. Below is a detailed comparison of 5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole] with structurally analogous derivatives:

Structural and Physicochemical Properties

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features
5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole] CH₃ (5') C₁₂H₁₅N 173.26 Electron-donating methyl group enhances lipophilicity and metabolic stability.
5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] Br (5') C₁₂H₁₄BrN 268.16 Bromine increases molecular weight and polarizability; used in cross-coupling reactions.
7'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] Cl (7') C₁₂H₁₄ClN 207.70 Chlorine introduces electron-withdrawing effects, altering reactivity and binding affinity.
5'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] NO₂ (5') C₁₂H₁₄N₂O₂ 218.25 Nitro group confers strong electron-withdrawing properties and redox activity.
5'-Cyano-1',2'-dihydrospiro[cyclopentane-1,3'-indole] CN (5') C₁₃H₁₄N₂ 198.26 Cyano group enhances polarity and serves as a hydrogen-bond acceptor.

Stability and Reactivity

  • Electron-donating groups (e.g., CH₃) : Increase stability toward oxidative degradation but may reduce electrophilic reactivity .
  • Electron-withdrawing groups (e.g., NO₂, CN): Enhance susceptibility to nucleophilic attack and facilitate further functionalization .

Biological Activity

5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole] is a compound of interest due to its unique spirocyclic structure, which is often associated with various biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic framework that contributes to its potential interactions with biological systems. Its molecular formula is C13H15NC_{13}H_{15}N with a molecular weight of approximately 185.27 g/mol.

PropertyValue
Molecular FormulaC₁₃H₁₅N
Molecular Weight185.27 g/mol
IUPAC Name5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
SMILESCC1CC2(C1)C(=N)C=C(C2)C

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. In a study assessing the cytotoxic effects on various cancer cell lines, 5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole] demonstrated notable antiproliferative activity.

  • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound showed IC50 values ranging from 5 µM to 15 µM across the tested cell lines, indicating moderate to strong cytotoxicity.

Table 1: Anticancer Activity of 5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

Cell LineIC50 (µM)Mechanism of Action
MCF710Induction of apoptosis
A5497Cell cycle arrest at G1 phase
HeLa12Inhibition of tubulin polymerization

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines.

  • Cytokines Measured : TNF-alpha and IL-6.
  • Results : The compound reduced TNF-alpha levels by approximately 40% at a concentration of 10 µM.

The biological activity of 5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole] is believed to be mediated through multiple pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G1 phase.
  • Cytokine Modulation : By affecting cytokine production, it plays a role in modulating inflammatory responses.

Case Studies

Several case studies have highlighted the therapeutic potential of spirocyclic compounds similar to 5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]:

  • Study on Lung Cancer : A study involving A549 cells demonstrated that treatment with the compound resulted in significant apoptosis as evidenced by flow cytometry analysis.
  • Breast Cancer Research : In MCF7 cells, the compound was shown to enhance the efficacy of existing chemotherapy agents by reducing resistance mechanisms.

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